6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a compound that belongs to the class of trifluoromethylated carbazole derivatives. The trifluoromethyl group (-CF₃) is known for its significant impact on the chemical and biological properties of organic molecules, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylation reagents under specific reaction conditions, such as photoredox catalysis .
Industrial Production Methods
Industrial production of trifluoromethylated compounds often involves metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions . The choice of reagents and catalysts is crucial for optimizing yield and selectivity in these processes.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized carbazole derivatives .
Scientific Research Applications
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes . This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole: Lacks the amine group but shares the trifluoromethylated carbazole core.
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-indole: Similar structure but with an indole core instead of carbazole.
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-quinoline: Contains a quinoline core, differing in the nitrogen position.
Uniqueness
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its specific combination of the trifluoromethyl group and the carbazole framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2/c14-13(15,16)7-4-5-11-9(6-7)8-2-1-3-10(17)12(8)18-11/h4-6,10,18H,1-3,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRSYVHLIVGXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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